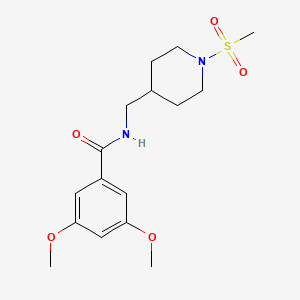

3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S/c1-22-14-8-13(9-15(10-14)23-2)16(19)17-11-12-4-6-18(7-5-12)24(3,20)21/h8-10,12H,4-7,11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIBJNYVIDQZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the benzamide with 4-piperidinemethanol under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The methoxy groups and the piperidine ring can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique functional groups can be modified to create derivatives with enhanced properties or novel functionalities.

Biology

Research has focused on the interactions of this compound with biological macromolecules. It has been studied for its potential to modulate the activity of various receptors and enzymes, making it a candidate for further pharmacological investigations.

Medicine

The pharmacological properties of 3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide have been explored in various therapeutic contexts:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific proteins involved in cancer progression, such as MDM2, which regulates the p53 tumor suppressor pathway. This inhibition can lead to increased apoptosis in cancer cells.

- Antiparasitic Properties : The compound has shown moderate effectiveness against Plasmodium falciparum, indicating potential as an antimalarial agent.

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |

| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of this compound in vivo using murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Case Study 2: Antiparasitic Activity

In another study focusing on antimalarial properties, the compound demonstrated moderate effectiveness against Plasmodium falciparum. Further investigations suggested potential modifications to enhance its efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The 3,5-dimethoxy pattern in the target compound contrasts with 4-benzyloxy (lipophilic) and 4-chloro (electrophilic) substituents in analogues. Methoxy groups may favor interactions with polar residues in target proteins . The methylsulfonyl-piperidine group distinguishes it from dimethylamino-cyclopentyl (basic, charged) and trifluoromethylpyridyl-sulfonyl (electron-withdrawing) moieties. Sulfonyl groups are often critical for binding to serine proteases or ATP-binding pockets .

Molecular Weight and Pharmacokinetics :

- The target compound (~366 Da) falls within the "rule of five" range, suggesting favorable oral bioavailability compared to the higher molecular weight Example 53 (589 Da), which may face absorption challenges .

Biological Target Implications: The patent compound (Example 53) contains a pyrazolopyrimidin core, a hallmark of kinase inhibitors (e.g., JAK or BTK inhibitors), whereas the target compound’s simpler benzamide scaffold may target GPCRs or histone deacetylases (HDACs) .

Research Findings and Inferences

- Enhanced Solubility: The methylsulfonyl group improves aqueous solubility compared to dimethylamino-cyclopentyl analogues, which may aggregate in physiological conditions .

- Synthetic Accessibility : The compound’s simpler scaffold likely facilitates synthesis compared to Example 53, which requires multi-step functionalization of a pyrazolopyrimidin core .

Biological Activity

3,5-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring methoxy groups and a piperidine moiety, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of methoxy groups at the 3 and 5 positions on the benzamide core is notable for its potential to influence biological interactions.

The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. The methoxy and piperidine groups enhance binding affinity and specificity, which may modulate various signaling pathways. Although detailed molecular mechanisms are still under investigation, preliminary studies suggest that it may affect pathways related to cell proliferation, apoptosis, and inflammation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds in the same chemical class. For instance, a study on a similar piperidine derivative indicated significant inhibition of tumor cell proliferation and migration. The compound was shown to induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, suggesting a similar mechanism might be expected for our compound .

Anti-inflammatory Effects

Compounds with similar structural features have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For example, research has shown that related benzamide derivatives can reduce levels of TNF-α and IL-6 in inflammatory models . This suggests that this compound may also exhibit such effects.

Study 1: In Vitro Tumor Cell Proliferation

A study investigated the effects of a structurally similar compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability (IC50 values < 10 µM) and induced apoptosis through caspase activation . This provides a framework for hypothesizing similar outcomes for this compound.

Study 2: Molecular Docking Analysis

Molecular docking studies have been employed to predict the interaction of related compounds with target proteins involved in cancer progression. These studies indicated strong binding affinities to key regulatory proteins involved in cell cycle control and apoptosis . Such analyses can guide future investigations into the specific targets for this compound.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.